molecular formula C6H12O3 B047895 4,5-Dihydroxyhexan-2-one CAS No. 113201-38-0

4,5-Dihydroxyhexan-2-one

Cat. No. B047895
CAS RN: 113201-38-0
M. Wt: 132.16 g/mol
InChI Key: JOVKXRBMZIPRBZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-hexanone is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxy-2-hexanone consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms .

Scientific Research Applications

  • Desymmetrization of Enantiopure C2-symmetric Building Block : It is used for desymmetrization, giving exclusively dihydropyrans as single stereoisomers (Schmidt & Staude, 2009).

  • Synthesis of Sphingoids, Amino Sugars, and Polyhydroxylated Alpha-Amino Acids : It is involved in synthesizing these compounds through a one-pot procedure (Jiang et al., 2009).

  • Pyrrolo[1,2-a]quinoxaline Derivatives Synthesis : It aids in synthesizing these derivatives, which have potential applications in various fields (Kaminskii et al., 1992).

  • Examination of Alkoxy Radical Isomerization : It serves as a model species to study alkoxy radical isomerization and its decomposition or reaction with oxygen (Eberhard et al., 1995).

  • Synthesis of Aroma Extracts Components : It is a starting material for synthesizing racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid Î2-lactone, found in sherry aroma extracts (Tsuboi & Takeda, 1975).

  • Protein Oxidative Modification : It mediates oxidative decarboxylation of N-terminal aspartic acid on angiotensin II, suggesting its role in protein oxidative modification (Lee, Goto, & Oe, 2008).

  • Preparation of Bis-Epoxide and 2,5-Dihydroxyhexane : It is used as a starting material for the preparation of these compounds (Maier & Reuter, 1997).

  • Use in Chiral Auxiliaries in Asymmetric Syntheses : It is involved in the synthesis of 4,5-Dihydro-1,3-oxazole ligands used as chiral auxiliaries (Gómez, Muller, & Rocamora, 1999).

  • Defense Chemical in Gramineae : Hydroxamic acids derived from 4,5-Dihydroxyhexan-2-one play a role in defending cereals against insects, fungi, and bacteria, and in detoxifying herbicides and allelopathic effects (Niemeyer, 1988).

  • Coronary Activity Applications : It exhibits coronary activity and has potential applications as coronary dilators, antifibrillators, anti-hypertensives, and spasmolytics (Anderson, 1998).

  • Antiherpes Virus Activity : Certain derivatives show antiviral and cytostatic activity against herpes viruses and other viruses (Verheggen et al., 1993).

  • Synthesis of Natural Products and Pharmaceuticals : It facilitates the synthesis of 2,5-substituted tetrahydrofurans, found in natural products and pharmaceutical ingredients (Florence & Cadou, 2008).

Future Directions

One relevant paper found discusses the excretion kinetics of 4,5-Dihydroxy-2-hexanone in rats and humans . The study found that the amount of 4,5-Dihydroxy-2-hexanone excreted was about ten times higher than that of excreted 2,5-hexanedione, indicating its relevance as a metabolite of n-hexane metabolism . This could suggest future research directions in understanding the metabolic pathways of similar compounds.

properties

IUPAC Name

4,5-dihydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKXRBMZIPRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921014
Record name 4,5-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113201-38-0
Record name 4,5-Dihydroxy-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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